molecular formula C₁₀H₁₁ClO B1140047 1-chloro-2-[(E)-2-ethoxyethenyl]benzene CAS No. 887354-09-8

1-chloro-2-[(E)-2-ethoxyethenyl]benzene

Cat. No.: B1140047
CAS No.: 887354-09-8
M. Wt: 182.65
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Description

1-chloro-2-[(E)-2-ethoxyethenyl]benzene is an organic compound that features a chlorinated phenyl group attached to an ethoxylethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Chlorophenyl)-1-ethoxylethylene typically involves the reaction of o-chlorophenyl derivatives with ethoxylating agents under controlled conditions. One common method involves the use of o-chloroaniline as a starting material, which is then subjected to a series of reactions to introduce the ethoxylethylene group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(o-Chlorophenyl)-1-ethoxylethylene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenolic compounds, while reduction may produce ethoxylated derivatives.

Scientific Research Applications

2-(o-Chlorophenyl)-1-ethoxylethylene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(o-Chlorophenyl)-1-ethoxylethylene involves its interaction with molecular targets, such as enzymes or receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-chloro-2-[(E)-2-ethoxyethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKNWXBTFTORN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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